REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[C:21]([O:20][C:18]([NH:17][C:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH2:14][CH2:15][CH2:16]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:2.3|
|
Name
|
1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)C1(CCC1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours under a hydrogen pressure of 4 atm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming by an infrared lamp
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCC1)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |